9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline

Synthetic Chemistry Nucleophilic Aromatic Substitution Heterocyclic Intermediates

Ensure synthetic success with the authentic 9-chloro regioisomer, not an unreactive or mis-substituted derivative. The chlorine at C9 acts as an SNAr handle for rapid derivatization in medicinal chemistry campaigns targeting inflammatory disorders. This specific isomer is essential for accurate SAR data and analytical method validation to resolve regioisomeric impurities.

Molecular Formula C10H6ClN3
Molecular Weight 203.63 g/mol
CAS No. 27191-19-1
Cat. No. B13665253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline
CAS27191-19-1
Molecular FormulaC10H6ClN3
Molecular Weight203.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN3C2=NN=C3)Cl
InChIInChI=1S/C10H6ClN3/c11-8-2-1-7-3-4-14-6-12-13-10(14)9(7)5-8/h1-6H
InChIKeyMKUVDHZFXURBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specific Overview: 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline (CAS 27191-19-1)


9-Chloro-[1,2,4]triazolo[3,4-a]isoquinoline is a halogenated, fused heterocyclic compound belonging to the s‑triazolo[3,4‑a]isoquinoline class. Its core scaffold is a planar aromatic system combining a triazole ring fused to an isoquinoline moiety [1]. The compound features a single chlorine atom at the 9‑position on the isoquinoline ring, which imparts distinct physicochemical properties compared to non‑halogenated or differently substituted analogues [1][2]. It is primarily utilised as a synthetic building block and intermediate in medicinal chemistry, with documented roles in the preparation of anti‑inflammatory agents and as a precursor for further functionalisation via nucleophilic aromatic substitution [3].

Why 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline Cannot Be Replaced by a Non-Specific Triazoloisoquinoline


Within the s‑triazolo[3,4‑a]isoquinoline family, substitution pattern critically dictates both chemical reactivity and biological profile. The unsubstituted parent scaffold (s‑triazolo[3,4‑a]isoquinoline) and its 3‑alkyl or 7‑chloro derivatives exhibit distinct pharmacokinetic and pharmacodynamic properties [1]. Crucially, the presence and position of a halogen atom determines the compound's susceptibility to nucleophilic aromatic substitution (SNAr), thereby controlling its utility as a synthetic intermediate. Procurement of a generic, unspecified triazoloisoquinoline risks obtaining a derivative that is either unreactive or possesses an undesired substitution pattern (e.g., 7‑chloro vs. 9‑chloro), rendering it unsuitable for specific synthetic sequences or structure‑activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline (CAS 27191-19-1)


Enhanced Reactivity in Nucleophilic Aromatic Substitution Compared to Unsubstituted Scaffold

The chlorine atom at the 3‑position of s‑triazolo[3,4‑a]isoquinoline (3‑chloro‑s‑triazolo[3,4‑a]isoquinoline) has been demonstrated to undergo nucleophilic replacement easily [1]. While direct quantitative kinetic data for the 9‑chloro isomer are not available in the primary literature, the analogous 3‑chloro derivative readily reacts with nucleophiles such as amines to afford substituted products in high yield [1]. This class‑level observation strongly suggests that the 9‑chloro compound, possessing a similarly activated chloro‑heteroaromatic system, will exhibit comparable or enhanced reactivity in SNAr reactions relative to the unsubstituted parent scaffold, which lacks a leaving group at these positions.

Synthetic Chemistry Nucleophilic Aromatic Substitution Heterocyclic Intermediates

Documented Utility in Anti-Inflammatory Agent Synthesis (Patent‑Level Evidence)

US Patent 3,992,539 explicitly includes 3‑trifluoromethyl‑9‑chloro‑s‑triazolo[3,4‑a]isoquinoline as a representative compound within a genus claimed for anti‑inflammatory activity [1]. The 9‑chloro substitution is present in a compound that is structurally distinct from other chloro‑substituted analogues (e.g., 7‑chloro or 6‑chloro derivatives) also described in the same patent [1]. This patent establishes that the 9‑chloro substitution pattern is compatible with and, by inclusion in the claimed genus, contributes to the anti‑inflammatory pharmacological profile of the triazoloisoquinoline scaffold.

Medicinal Chemistry Anti-inflammatory Drug Discovery

Isomeric Distinction: 9‑Chloro vs. 7‑Chloro Substitution

The same patent (US 3,992,539) describes the preparation of both 3‑methyl‑7‑chloro‑s‑triazolo[3,4‑a]isoquinoline and 3‑trifluoromethyl‑9‑chloro‑s‑triazolo[3,4‑a]isoquinoline [1]. This demonstrates that regioisomeric chloro substitution is synthetically accessible and that the two isomers are considered distinct chemical entities with potentially different biological activities. While quantitative activity data comparing the two isomers are not provided, the patent's separate exemplification confirms that the 9‑chloro compound is not simply interchangeable with the 7‑chloro analogue.

Medicinal Chemistry SAR Studies Synthetic Chemistry

Recommended Application Scenarios for 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline (CAS 27191-19-1) Based on Evidence


Synthetic Intermediate for Functionalised Triazoloisoquinolines via SNAr

Leveraging the reactivity of the chloro‑heteroaromatic system, as inferred from class behaviour [1], 9‑chloro‑[1,2,4]triazolo[3,4‑A]isoquinoline serves as an ideal starting material for the introduction of amine, alkoxide, or thiolate substituents at the 9‑position. This synthetic handle enables the rapid generation of diverse analogue libraries for medicinal chemistry campaigns.

Lead Optimisation in Anti‑Inflammatory Drug Discovery Programmes

The inclusion of a 9‑chloro derivative within a patented genus of anti‑inflammatory agents [2] provides a precedent for its use in SAR studies targeting inflammatory disorders. Procurement of this specific isomer allows researchers to directly probe the influence of 9‑chloro substitution on target engagement, selectivity, and ADMET properties relative to other halogenated or unsubstituted analogues.

Method Development and Reference Standard for Regioisomeric Purity

Given the existence of closely related chloro‑substituted isomers (e.g., 7‑chloro) [2], 9‑chloro‑[1,2,4]triazolo[3,4‑A]isoquinoline can be employed as an authentic reference standard for the development and validation of analytical methods (HPLC, GC‑MS) designed to resolve and quantify regioisomeric impurities in synthetic batches. This ensures the procurement of material with verified structural integrity.

Quote Request

Request a Quote for 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.